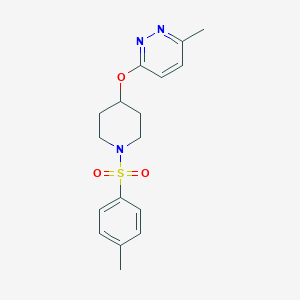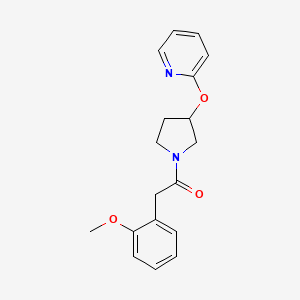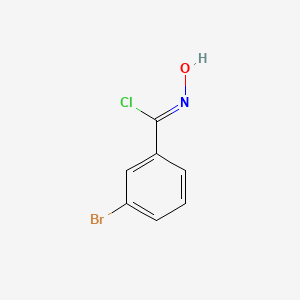![molecular formula C14H12N4O B2753114 (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol CAS No. 60059-52-1](/img/structure/B2753114.png)
(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and analytical chemistry. This compound features a benzimidazole moiety, which is a common pharmacophore in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-hydrazinobenzimidazole. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The imine group (C=N) can be reduced to form the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol can be used as a ligand in coordination chemistry to form metal complexes. These complexes can have interesting catalytic properties.
Biology
In biological research, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the benzimidazole moiety, which is known for its biological activity.
Medicine
Potential medicinal applications include the development of new therapeutic agents targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties imparted by the hydrazone and benzimidazole groups.
Mechanism of Action
The mechanism of action of (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their DNA synthesis or enzyme activity. The benzimidazole moiety can bind to specific molecular targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((2-(1H-benzimidazol-2-yl)hydrazono)methyl)aniline
- (Z)-2-((2-(1H-benzimidazol-2-yl)hydrazono)methyl)thiophenol
Uniqueness
(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol is unique due to the presence of both the phenolic and benzimidazole groups, which can impart distinct chemical and biological properties. This dual functionality can make it more versatile in various applications compared to similar compounds that may lack one of these groups.
Properties
IUPAC Name |
2-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-13-8-4-1-5-10(13)9-15-18-14-16-11-6-2-3-7-12(11)17-14/h1-9,19H,(H2,16,17,18)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQGQBOSKSVEIB-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzenesulfonyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2753031.png)


![Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2753039.png)

![N-(2-chloro-4-nitrophenyl)-3-{3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2753042.png)
![N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753044.png)
![1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2753045.png)
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2753047.png)


![6-(3-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2753050.png)


